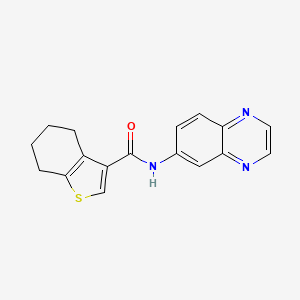

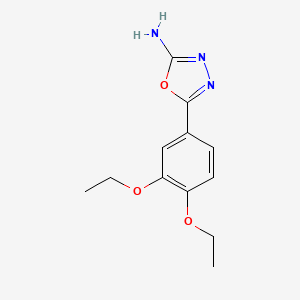

![molecular formula C17H15N3O4 B2753793 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921798-18-7](/img/structure/B2753793.png)

3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the use of bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at high temperatures . Another method involves the use of 1-(3’:4’-methylenedioxybenzyl)-piperazine in anhydrous xylene, followed by the addition of anhydrous potassium carbonate and 2-chloropyrimidine .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex, given its structure. Density functional theory calculations and vibrational spectral analysis have been performed on similar compounds .Wissenschaftliche Forschungsanwendungen

Catalytic and Antitumor Activities

A series of pyrimidine derivatives coordination complexes were synthesized and characterized. These complexes exhibited significant catalytic properties, such as the decolorization of methyl blue and the oxidation of benzyl alcohol to benzaldehyde. Notably, one complex showed antitumor activity against HepG2 cells growth, highlighting the potential medicinal applications of these compounds in cancer research (Lu et al., 2015).

Synthesis Methodologies

Research has focused on the synthesis of functionalized 1H-pyrimidines, demonstrating the versatility of pyrimidine derivatives in organic synthesis. These methodologies enable the creation of compounds with potential applications in various scientific fields, including pharmaceuticals (Altural et al., 1989).

Another study reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were analyzed using spectral techniques and computational exploration, suggesting their potential in electronic and material sciences (Ashraf et al., 2019).

Medicinal Chemistry

Research into polyfunctional fused heterocyclic compounds via indene‐1,3‐diones revealed the synthesis of various compounds with potential therapeutic applications. The chemical and spectroscopic evidence supports their use in developing new drugs (Hassaneen et al., 2003).

Another significant area of research is the synthesis and characterization of pyrido[1,2-a]pyrimidine derivatives, which demonstrated urease inhibition activity. This suggests their utility in designing new treatments for diseases related to urease activity, such as certain types of ulcers and infections (Rauf et al., 2010).

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-2-19-12-4-3-7-18-15(12)16(21)20(17(19)22)9-11-5-6-13-14(8-11)24-10-23-13/h3-8H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYANZNVZXBCNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

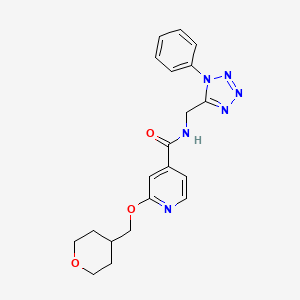

![N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2753711.png)

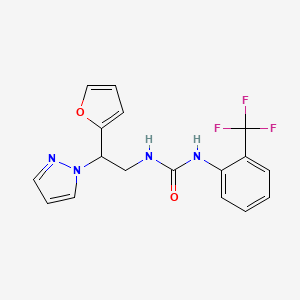

![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2753714.png)

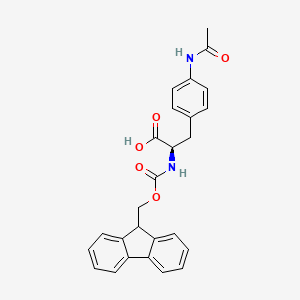

![[1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylpropyl)amine](/img/structure/B2753715.png)

![(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753721.png)

![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)

![3-(3,5-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2753730.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)